(R)-1-甲磺酰基-2-甲基-哌嗪

描述

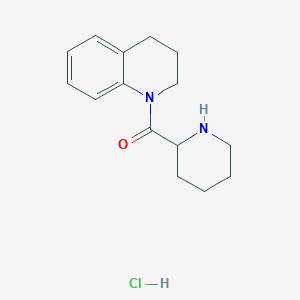

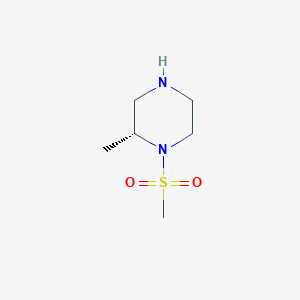

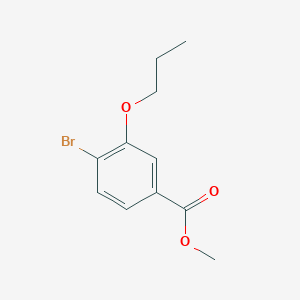

(R)-1-methanesulfonyl-2-methyl-piperazine, often abbreviated as (R)-MMP, is a synthetic compound with a wide range of applications in scientific research. It is an organosulfur compound, with the molecular formula C6H14NO2S. It is a versatile compound that has been used in a variety of laboratory experiments, as well as in the synthesis of other compounds.

科学研究应用

合成和结构分析

合成技术:该化合物已通过亲核取代合成,例如 1-二苯甲基-4-甲磺酰基-哌嗪的合成。此过程涉及使 1-二苯甲基-哌嗪与甲磺酰氯反应,并使用光谱技术对产物进行表征 (Naveen et al., 2007).

晶体结构研究:X 射线晶体学已被用于研究合成化合物(如 1-二苯甲基-4-甲磺酰基-哌嗪)的结构,揭示了诸如哌嗪环的椅式构象和硫原子周围的几何形状等重要细节 (Naveen et al., 2007).

化学反应和性质

磺甲基化反应:已经对哌嗪的磺甲基化进行了研究,重点关注不同的 pH 值如何影响甲磺酸盐基团引入到不同结构中 (van Westrenen & Sherry, 1992).

对圆二色性光谱的影响:已经研究了甲磺酸对源自哌嗪的聚酰胺的圆二色性光谱的影响,以了解这些聚合物的旋光性质和构象性质之间的相关性 (Montaudo & Overberger, 1973).

在聚合物科学中的应用

超支化聚合物的合成:已经探索了 1-(2-氨基乙基)哌嗪在聚加成到二乙烯基砜中的用途,导致形成具有多氨基基团的超支化聚砜胺。该方法为从现有单体创建超支化聚合物提供了一种新策略 (Yan & Gao, 2000).

棉织物的阻燃应用:哌嗪膦酸酯已被研究作为棉织物的阻燃剂,考察其热分解和提高防火安全性的潜力 (Nguyen et al., 2014).

药物化学和药理学

配体的设计和合成:已经对特定小分子激动剂的哌嗪类似物的合成和结构和药理学表征进行了研究,有助于理解药物化学中的受体-配体相互作用 (Mutulis et al., 2004).

药物开发中的不对称合成:二苯甲基哌嗪衍生物的不对称合成,突出了立体化学在开发针对特定受体的有效和选择性逆激动剂中的重要性,一直是药物化学中的重点领域 (Gao et al., 2011).

作用机制

Target of Action

The primary target of (2R)-1-methanesulfonyl-2-methylpiperazine is the Interleukin-2 receptor (IL-2R) which is prominently located on the surface of T and B cells, among other immune system cells . This receptor plays a crucial role in the immune response, as it binds to Interleukin-2 (IL-2), instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

(2R)-1-methanesulfonyl-2-methylpiperazine interacts with its target, the IL-2R, by binding to it. This binding triggers a series of events that lead to the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system .

Biochemical Pathways

The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens . The binding of IL-2 to the soluble IL-2 receptor (sIL-2R) can have varying effects on the immune response, depending on the specific target cell involved in either immunity or self-tolerance .

Result of Action

The result of the action of (2R)-1-methanesulfonyl-2-methylpiperazine is the activation and proliferation of T and B cells, which are crucial components of the immune system . This can lead to a stronger immune response, which can be beneficial in the context of diseases where the immune response is compromised or needs to be enhanced.

Action Environment

The action of (2R)-1-methanesulfonyl-2-methylpiperazine is influenced by the environment in which it operates, specifically the tumor microenvironment. The function and expression of IL-2 and IL-2R in the tumor microenvironment make them attractive targets for immunotherapy . The dynamic interplay between il-2/il-2r and various immune cells and their dual roles in promoting immune activation and tolerance presents a complex landscape for clinical exploitation .

属性

IUPAC Name |

(2R)-2-methyl-1-methylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZFGHUEAYIHLB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)